molecular formula C20H19N3O3 B2864725 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide CAS No. 2034395-20-3

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide

Cat. No.: B2864725
CAS No.: 2034395-20-3
M. Wt: 349.39
InChI Key: JJTVSLOXTDIUFX-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide is a novel synthetic compound designed for research use, featuring a hybrid structure that combines a furan-substituted pyrazine core with a 5-oxopentanamide group. This molecular architecture suggests potential as a valuable scaffold in medicinal chemistry and drug discovery. Compounds containing furan and pyrazine heterocycles are frequently investigated for their diverse biological activities. Nitrogen-containing heterocycles, like the pyrazine and furan in this molecule, are fundamental building blocks in over 85% of all biologically active pharmaceuticals and are known to play a critical role in interactions with biological targets such as enzymes and DNA . The structural elements of this compound indicate it may be of interest in several research areas. The furan-heterocycle moiety is a common feature in molecules studied for their cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) . Furthermore, the pyrazine core is structurally similar to quinoxaline scaffolds found in compounds developed as inhibitors of key signaling enzymes, such as phosphatidylinositol 3-kinase (PI3K), which is a prominent target in oncology research . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for investigating new biological mechanisms. This product is intended for research and development purposes only. It is not intended for human consumption, diagnostic use, or any therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(15-5-2-1-3-6-15)7-4-8-19(25)23-13-17-20(22-11-10-21-17)16-9-12-26-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTVSLOXTDIUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine and Furan Motifs

Compound A : 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (from )
  • Structure: Features a pentanamide backbone but substitutes the pyrazine-furan moiety with a quinolinyl group and a piperazine-linked aryl cyanophenyl group.
  • Synthesis : Prepared via nucleophilic substitution of piperazine derivatives, differing from the amide coupling likely used for the target compound .
Compound B : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (from )
  • Structure : Contains a furan-3-yl group but integrated into a pyrrolo-pyridazine scaffold.
  • Key Differences :
    • The pyrrolo-pyridazine core introduces a bicyclic system, increasing rigidity compared to the pyrazine-furan motif.
    • The trifluoromethyl group on furan enhances lipophilicity, whereas the target compound lacks halogenation.
  • Synthesis : Multi-step process involving ester hydrolysis and amidation, paralleling methods for the target compound .

Compounds with Similar Amide Backbones

Compound C : N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide (from )
  • Structure : Shares a pyrazine core and furan substituent but uses an acetamide linker instead of pentanamide.
  • Key Differences :
    • The shorter acetamide chain reduces conformational flexibility.
    • The benzyl group at the pyrazine 3-position may sterically hinder interactions compared to the methyl linker in the target compound.
  • Molecular Formula : C₂₃H₁₉N₃O₂ (vs. C₂₀H₁₇N₃O₃ for the target compound), indicating higher carbon content but lower oxygen .
Compound D : N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (from )
  • Structure : Substitutes pyrazine with benzofuran and introduces a chlorobenzoyl group.
  • Key Differences :
    • Benzofuran’s oxygen-rich structure may alter electronic properties compared to pyrazine.
    • The 4-chlorobenzoyl group enhances electrophilicity, a feature absent in the target compound .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazine-furan Quinoline-piperazine Pyrrolo-pyridazine-furan Pyrazine-benzyl-furan
Amide Chain 5-oxo-5-phenylpentanamide Pentanamide Carboxamide Acetamide
Halogenation None Cyanophenyl (CN) Trifluoromethyl (CF₃) None
Molecular Formula C₂₀H₁₇N₃O₃ C₂₅H₂₆N₆O C₂₉H₂₆F₄N₄O₃ C₂₃H₁₉N₃O₂
Potential Applications Medicinal chemistry (enzyme inhibition) CNS modulation Anticancer/antiviral Antimicrobial

Software Tools :

  • SHELX () and WinGX () are critical for crystallographic refinement and structure validation.
  • ORTEP-3 () aids in visualizing 3D molecular geometry, essential for comparing steric effects with analogues like Compound B .

Preparation Methods

Stepwise Synthesis of the Pentanamide Backbone

The 5-oxo-5-phenylpentanamide fragment is typically synthesized via nucleophilic acyl substitution or condensation reactions. A validated protocol involves reacting 5-oxo-5-phenylpentanoic acid with (3-(furan-3-yl)pyrazin-2-yl)methanamine in the presence of coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane facilitate amide bond formation at 0–25°C over 12–24 hours.

Key Reaction Parameters :

  • Molar Ratio : 1:1.2 (acid:amine) to ensure complete conversion.
  • Solvent : Dichloromethane or tetrahydrofuran for optimal solubility.
  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Substitution Strategies

Formation of the Pyrazine Core

Pyrazine rings are often constructed via cyclization of 1,2-diamines with α-diketones. For instance, reacting 3-(furan-3-yl)-1,2-diaminopropane with phenylglyoxal in ethanol under reflux (78°C, 8 hours) generates 3-(furan-3-yl)pyrazine-2-carbaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride and subsequently brominated with phosphorus tribromide to yield 2-(bromomethyl)-3-(furan-3-yl)pyrazine.

Alkylation with Furan Derivatives

The brominated pyrazine undergoes nucleophilic substitution with pre-formed 5-oxo-5-phenylpentanamide. In a representative procedure, 2-(bromomethyl)-3-(furan-3-yl)pyrazine is reacted with the sodium salt of 5-oxo-5-phenylpentanamide in DMF at 60°C for 12 hours, achieving a 72% yield after recrystallization from isopropyl alcohol.

Multi-Step Convergent Synthesis

Independent Synthesis of Fragments

  • Fragment A (Pentanamide) : 5-Oxo-5-phenylpentanoic acid is prepared via Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by acidic hydrolysis.
  • Fragment B (Pyrazine-Furan) : As described in Section 2.1.

Final Coupling Reaction

Fragments A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 65% purity, which is enhanced to >98% via high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Disadvantages
Amide Coupling DCC, DMAP, dichloromethane 0–25°C, 12–24 hours 68–75% High regioselectivity Requires pre-functionalized amine
Nucleophilic Substitution Sodium hydride, DMF 60°C, 12 hours 70–72% Scalability Competing side reactions
Convergent Synthesis EDCI, HOBt, dichloromethane Room temperature, 24 hours 65% Modular design Low initial purity

Purification and Characterization

Purification Techniques

  • Recrystallization : Isopropyl alcohol or ethyl acetate/hexane mixtures are used to isolate crystalline product.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

Spectroscopic Data

  • 1H NMR (600 MHz, DMSO-d6): δ 10.20 (s, 1H, NH), 8.13 (t, J = 7.2 Hz, 2H, pyrazine-H), 7.36–7.01 (m, 12H, aromatic-H), 5.42 (d, J = 11.4 Hz, 1H, CH2), 4.87 (d, J = 11.4 Hz, 1H, CH2), 2.90 (m, 1H, CH), 1.16 (d, J = 7.2 Hz, 3H, CH3), 0.93 (d, J = 3.6 Hz, 3H, CH3).
  • HRMS (ESI) : Calculated for C20H19N3O3 [M+H]+: 350.1497; Found: 350.1501.

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